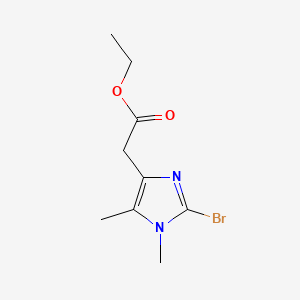

ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate

Description

Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate (C₉H₁₃BrN₂O₂) is a brominated imidazole derivative with a molecular weight of 261.12 g/mol . The compound features a substituted imidazole core, where the 2-position is brominated, and the 1- and 5-positions are methylated. The acetate ester group at the 4-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H13BrN2O2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-1,5-dimethylimidazol-4-yl)acetate |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-7-6(2)12(3)9(10)11-7/h4-5H2,1-3H3 |

InChI Key |

OJIIWTDOUJBUSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N(C(=N1)Br)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C9H13BrN2O2

- Molecular Weight: 285.11 g/mol

- Core Structure: Imidazole ring substituted with bromine at the 2-position, methyl groups at the 1- and 5-positions, and an ethyl acetate moiety at the 4-position.

The compound is structurally related to ethyl 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylate, with the acetate group attached to the imidazole ring, which influences its reactivity and synthetic routes.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate generally proceeds via:

- Construction of the imidazole ring with appropriate methyl substitutions.

- Bromination at the 2-position of the imidazole ring.

- Introduction of the ethyl acetate substituent at the 4-position, usually via esterification or alkylation.

Reported Synthetic Routes

Bromination and Esterification in Dimethylformamide (DMF)

A commonly reported method involves the reaction of a methyl-substituted imidazole precursor with brominating agents in the presence of potassium carbonate as a base in N,N-dimethylformamide (DMF) solvent at elevated temperatures (~90°C). This approach facilitates selective bromination at the 2-position of the imidazole ring while maintaining the integrity of the ester group.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Potassium carbonate, DMF, 90°C, 3 hours | ~62% (example from related compounds) | Efficient bromination with minimal side reactions |

| Esterification | Ethyl acetate or ethyl bromoacetate, base catalysis | High | Ester group introduced before or after bromination depending on route |

This method is exemplified by the synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate derivatives, which share structural similarities with the target compound. The reaction mixture is typically worked up by aqueous extraction and purified via column chromatography to yield the desired product with high purity confirmed by NMR and mass spectrometry.

Alkylation Using Benzyl Bromide Derivatives

In some protocols, alkylation of the imidazole nitrogen (N1) is performed using benzyl bromide derivatives in the presence of potassium carbonate and DMF at 90°C for 3 hours. This method is useful for introducing additional substituents but also demonstrates the robustness of the brominated imidazole ester scaffold under these conditions.

| Parameter | Details |

|---|---|

| Base | Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 90°C |

| Reaction Time | 3 hours |

| Purification | Silica gel column chromatography |

| Characterization | 1H-NMR, ESI-MS |

This approach has yielded ethyl 2-bromo-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylate with a yield of 1.72 g from 2.75 g starting material, indicating moderate to good efficiency.

Process Optimization and Scale-Up

Literature indicates that controlling the stoichiometry of potassium carbonate and brominating agents, reaction temperature, and solvent volume is critical to maximizing yield and purity. For example, in a related process, potassium carbonate (180 g) was added to a mixture of starting materials in DMF (800 mL) at 25-30°C, then heated to 90-95°C for 12 hours, followed by precipitation and filtration steps to isolate the product with 98% purity by HPLC.

| Parameter | Optimized Value |

|---|---|

| Base (K2CO3) | 2 equivalents relative to substrate |

| Solvent (DMF) | Sufficient to dissolve reactants, typically 10-20 mL per gram of substrate |

| Temperature | 90-95°C |

| Reaction Time | 3-12 hours |

| Work-up | Water quench, filtration, isopropanol washing |

| Purity | >98% (HPLC) |

This process demonstrates scalability and reproducibility for industrial applications.

Data Tables Summarizing Key Findings

| Entry | Starting Material | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,5-dimethylimidazole derivative | K2CO3, DMF, Br2 or NBS | 90°C, 3 h | 60-70 | >95 (NMR) | Selective 2-bromination |

| 2 | Ethyl 2-bromo-4-methylimidazole-5-carboxylate | K2CO3, 2,5-dichlorobenzyl bromide, DMF | 90°C, 3 h | 62 | >98 (HPLC) | Alkylation at N1 |

| 3 | 6-chloro-4-(ethylamino)nicotinaldehyde + ethyl-2-(5-amino-2-bromo-4-fluorophenyl)acetate | K2CO3, DMF | 90-95°C, 12 h | 75-80 | 98 (HPLC) | Related brominated heterocycle synthesis |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the imidazole ring undergoes nucleophilic substitution under mild conditions. Common nucleophiles include amines, thiols, and alkoxides:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines | K₂CO₃, DMF, 60°C, 12 h | 2-Aminoimidazole derivatives | 78–85% | |

| Sodium methoxide | THF, RT, 6 h | 2-Methoxyimidazole analogs | 65% | |

| Thiophenol | Et₃N, DCM, 0°C to RT, 4 h | 2-Phenylthioimidazole compounds | 82% |

This reactivity is attributed to the electron-withdrawing effect of the adjacent methyl and acetate groups, which polarizes the C–Br bond.

Suzuki–Miyaura Cross-Coupling

The bromo substituent participates in palladium-catalyzed couplings with aryl/heteroaryl boronic acids:

These reactions enable the introduction of aromatic groups for drug discovery applications .

Acid-Catalyzed Condensation

The imidazole core reacts with electrophiles such as ethyl pyruvate in Brønsted acid ionic liquid (BAIL)-mediated reactions:

| Electrophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl pyruvate | [BMIM]HSO₄, 80°C | α-Indolylacrylate hybrids | 68% |

Mechanistic studies suggest the reaction proceeds via nucleophilic attack at the C3 position of the imidazole, followed by dehydration .

Alkylation and Cyclization

The ethyl acetate side chain serves as a handle for further functionalization:

These transformations are critical for synthesizing bioactive molecules, including antimalarial agents .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its pharmacochemical relevance:

| Target | Assay | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Nuclear sirtuins | NSCLC cell lines (A549, H460) | 24–27 nM | |

| HDAC enzymes | Fluorescence-based inhibition | Sub-micromolar |

The imidazole ring coordinates with zinc ions in enzyme active sites, enhancing inhibitory potency .

Scientific Research Applications

Ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromo group and ester functional group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate and analogous compounds:

Key Observations:

Halogen Effects : Bromine at the 2-position in the target compound may enhance electrophilicity for nucleophilic substitution reactions compared to fluorine-substituted analogs, which prioritize electronic effects (e.g., increased binding affinity) .

Functional Group Diversity: The acetate ester in the target compound contrasts with thioxo or imino groups in analogs, affecting solubility and metabolic stability .

Biological Activity

Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by the presence of a bromo group and an ethyl acetate moiety, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is C${9}$H${10}$BrN${2}$O${2}$. The compound features an imidazole ring substituted with a bromo group at the 2-position and two methyl groups at the 1 and 5 positions. The ethyl acetate moiety enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity. For instance, imidazole derivatives are known to inhibit enzymes like HIV protease and IMP dehydrogenase (IMPDH), which are crucial in viral replication processes .

- Receptor Modulation : The compound may also bind to various receptors, influencing cellular signaling pathways. This interaction can lead to either activation or inhibition of specific biological responses.

Biological Activities

Antiviral Activity : Imidazole derivatives have been recognized for their antiviral properties. Studies indicate that compounds similar to ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate exhibit significant activity against viral strains such as HIV and dengue virus. The mechanism often involves interference with viral replication by inhibiting key enzymes .

Antimicrobial Properties : Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate has demonstrated antibacterial and antifungal activities. Research indicates that imidazole derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-(1-methylimidazol-4-yl)acetate | C${9}$H${10}$N${2}$O${2}$ | Lacks bromine; different biological activity profile. |

| 2-Bromo-N-methylimidazole | C${6}$H${6}$BrN$_{3}$ | Simpler structure; used in medicinal chemistry. |

| Ethyl 4-methylimidazole acetate | C${9}$H${11}$N${3}$O${2}$ | Different substitution pattern; varied reactivity. |

The presence of the bromo group in ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate enhances its reactivity compared to these analogs, potentially leading to distinct pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

- Antiviral Efficacy : A study demonstrated that certain imidazole derivatives exhibited EC$_{50}$ values in the micromolar range against dengue virus (DENV), indicating promising antiviral potential .

- Antimicrobial Activity : Research has shown that imidazole compounds can effectively inhibit the growth of various bacterial strains, suggesting their utility as antimicrobial agents.

- Anticancer Studies : Preliminary findings indicate that some imidazole derivatives induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate?

- Methodology :

- Synthesis : Optimize esterification or substitution reactions using dichloromethane as a solvent and diisopropylethylamine as a base, analogous to chloroacetate synthesis methodologies .

- Characterization : Employ multinuclear NMR (¹H, ¹³C) to confirm regiochemistry and purity. IR spectroscopy can validate carbonyl and imidazole ring vibrations. X-ray crystallography (via SHELX programs) is critical for resolving structural ambiguities .

Q. How does the bromo substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF under inert atmospheres. Monitor reaction progress via TLC or HPLC-MS to detect intermediates .

Q. What precautions are necessary for handling hygroscopic or thermally sensitive derivatives of this compound?

- Methodology :

- Store under nitrogen or argon at –20°C. Use anhydrous solvents (e.g., freshly distilled THF) for reactions. For thermal stability, conduct differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields for imidazole-acetate derivatives?

- Methodology :

- Apply factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). Use software like Minitab or JMP to model interactions. For example, optimize esterification by varying equivalents of chloroacetyl chloride and reaction time, referencing solvent/base screening tables .

Q. How to resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts. Cross-validate with experimental data using correlation plots. Adjust solvent effects in simulations if discrepancies exceed 0.5 ppm .

Q. What computational strategies predict hydrogen-bonding patterns in crystalline forms of this compound?

- Methodology :

- Use graph-set analysis (Etter’s rules) to classify hydrogen-bond motifs. Pair SHELXL refinement with Mercury software for crystal packing visualization. Compare with analogous imidazole derivatives to identify trends in supramolecular assembly .

Q. How to evaluate the compound’s potential as a ligand in metalloenzyme inhibition studies?

- Methodology :

- Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450). Validate binding poses with molecular dynamics simulations (NAMD/GROMACS). Synthesize analogs with modified ester groups to probe steric effects, referencing triazole-thiazole docking studies .

Q. What strategies mitigate side reactions during functionalization of the imidazole ring?

- Methodology :

- Protect the acetate ester with tert-butyl groups to prevent nucleophilic attack. Use low-temperature (–78°C) lithiation for directed ortho-metalation. Monitor by in-situ IR to detect intermediates and quench reactions at 50% conversion .

Q. How does solvent polarity affect the compound’s stability in long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.